Home > Products > Screening Compounds P26671 > Davunetide acetate
Davunetide acetate -

Davunetide acetate

Catalog Number: EVT-10960648
CAS Number:
Molecular Formula: C38H64N10O14
Molecular Weight: 885.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Davunetide is classified as a neuroprotective peptide. It is synthesized from the sequence of activity-dependent neuroprotective protein, which is naturally occurring in the central nervous system. The acetate form of davunetide is used to enhance its solubility and bioavailability when administered intranasally .

Synthesis Analysis

Methods and Technical Details

The synthesis of davunetide acetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process typically includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Peptide Chain Elongation: The activated amino acids are added one at a time to build the peptide sequence.
  3. Cleavage from Solid Support: Once the desired peptide length is achieved, the peptide is cleaved from the resin.
  4. Purification: The crude product undergoes purification, usually by high-performance liquid chromatography, to isolate the desired peptide from by-products.

The final product is then converted to its acetate salt form to improve stability and solubility for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Davunetide acetate has a specific molecular structure characterized by its sequence of amino acids: Asparagine, Alanine, Proline, Valine, Serine, Isoleucine, Proline, and Glutamine. Its molecular formula is C42H66N12O11C_{42}H_{66}N_{12}O_{11} with a molecular weight of approximately 866.05 g/mol .

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Davunetide acetate primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism of action involves binding to microtubules and stabilizing them against depolymerization. This action helps prevent tau protein aggregation, which is a hallmark of several neurodegenerative diseases .

In vitro studies have shown that davunetide can influence various signaling pathways related to neuronal survival and plasticity, although specific chemical reactions are less defined compared to small molecule drugs.

Mechanism of Action

Process and Data

The mechanism of action of davunetide acetate involves:

  1. Microtubule Stabilization: By binding to microtubules, davunetide enhances their stability, which is crucial for maintaining cellular structure and transport within neurons.
  2. Reduction of Tau Phosphorylation: Davunetide decreases the phosphorylation levels of tau proteins, thus preventing their aggregation into neurofibrillary tangles.
  3. Neuroprotection: Through these actions, davunetide exerts neuroprotective effects that may improve cognitive function in conditions like progressive supranuclear palsy and Alzheimer's disease .

Clinical trials have demonstrated its potential efficacy in improving cognitive outcomes in patients with neurodegenerative disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Davunetide acetate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water due to its peptide nature, especially in its acetate form.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as mass spectrometry and infrared spectroscopy can be used to confirm its identity and purity .

Applications

Scientific Uses

Davunetide acetate has been primarily researched for its applications in treating neurodegenerative diseases:

  • Progressive Supranuclear Palsy: Clinical trials have evaluated its safety and efficacy in this condition, which involves tau pathology.
  • Alzheimer's Disease: Research suggests potential benefits in cognitive function through tau stabilization.
  • Schizophrenia: Studies have explored its effects on cognitive deficits associated with schizophrenia .
Introduction to Davunetide Acetate as a Research Entity

Davunetide acetate (chemical name: NAPVSIPQ acetate) represents a distinctive class of neurotherapeutic research compounds derived from endogenous neuroprotective proteins. This eight-amino-acid peptide has emerged as a focal point in neuroscience research due to its unique mechanism targeting cytoskeletal integrity in neurodegenerative pathologies. As an acetate salt formulation, it offers enhanced stability for experimental applications while maintaining the biological activity of the parent peptide. The compound’s investigation provides critical insights into microtubule biology and protein fragment therapeutics for tauopathies—diseases characterized by pathological aggregation of microtubule-associated protein tau [1] [4].

Historical Development and Rationale for Neurotherapeutic Applications

Davunetide’s development originated from the 1999 discovery of Activity-Dependent Neuroprotective Protein (ADNP) by Bassan and colleagues. Screening for glial mediators of vasoactive intestinal peptide (VIP)-induced neuroprotection revealed ADNP as essential for neuronal survival. Subsequent structure-function analysis identified an 8-amino-acid sequence within ADNP (positions 355–362: NAPVSIPQ) that retained full neuroprotective capacity at femtomolar concentrations in vitro. This fragment, designated "NAP" (later named davunetide), became a prioritized therapeutic candidate due to its favorable physicochemical properties and blood-brain barrier permeability [4] [6].

Preclinical validation demonstrated davunetide’s efficacy across diverse neurodegeneration models:

  • Tauopathy models: Reduced hyperphosphorylated tau and neurofibrillary tangles in transgenic P301S tau mice
  • Oxidative stress: Protected cortical neurons against zinc-induced microtubule disintegration
  • Synucleinopathy models: Decreased α-synuclein inclusions and improved motor function in Thy1-αSyn mice
  • Developmental models: Rescued neuronal migration defects in ADNP-deficient mice [4] [6] [10]

These findings propelled clinical translation for tauopathies like progressive supranuclear palsy (PSP), where microtubule destabilization and tau pathology are hallmark features. The rationale centered on davunetide’s potential to compensate for loss of functional tau by directly stabilizing microtubules [1] [4].

Table 1: Key Milestones in Davunetide Research Development

YearMilestoneModel SystemKey Outcome
1999ADNP discoveryRat brain glial culturesIdentification of NAP fragment within ADNP
2001In vivo neuroprotectionCholinotoxin-exposed ratsPrevention of learning/memory deficits
2007Tau interaction studiesTransgenic tau miceReduced insoluble tau aggregates
2011Synucleinopathy applicationα-Synuclein miceImproved motor function, decreased inclusions
2014Phase 2/3 PSP trial completionHuman PSP patientsNegative primary endpoints (discussed below)

Structural Relationship to Activity-Dependent Neuroprotective Protein (ADNP)

ADNP is a 1,102-amino-acid protein containing multiple functional domains critical for neurodevelopment:

  • Homeobox domain: Facilitates DNA binding and transcriptional regulation
  • Bromodomain: Mediates protein-protein interactions in chromatin remodeling
  • Neuroprotective peptide region: Encodes davunetide (NAP) at residues 355–362 [3] [6]

Davunetide retains ADNP’s microtubule-stabilizing function through its core SxIP motif (Ser-Ile-Pro in positions 4–6). This motif mediates high-affinity binding to end-binding proteins (EB1/EB3)—microtubule plus-end tracking proteins that regulate cytoskeletal dynamics. Structural analyses reveal that davunetide adopts a type-I β-turn conformation essential for interaction with the EB1/EB3 hydrophobic cavity, mimicking ADNP’s native binding configuration [3] [7].

Table 2: Structural and Functional Elements in ADNP and Davunetide

FeatureADNP (Full Protein)Davunetide (NAP Fragment)
Length1,102 amino acids8 amino acids
Key domainsHomeobox, bromodomain, PSD-95/Dlg/ZO-1 (PDZ) binding domainSxIP microtubule-binding motif
Microtubule interactionIndirect via EB proteinsDirect EB1/EB3 binding
Neuroprotective concentrationNanomolar rangeFemtomolar-picomolar range
Conservation90% human-mouse homology100% conserved across mammals

The acetate salt formulation (davunetide acetate) enhances solubility for experimental administration while preserving the peptide’s secondary structure and biological activity. Crucially, davunetide does not reconstitute ADNP’s transcriptional functions but selectively maintains cytoskeletal regulatory activity [3] [6].

Conceptual Framework for Microtubule-Targeted Neuroprotection

Davunetide’s mechanism centers on preserving microtubule integrity through three interdependent biological actions:

Microtubule Stabilization

Microtubules undergo dynamic assembly/disassembly cycles regulated by +TIP proteins (e.g., EB1/EB3). Davunetide strengthens microtubule networks by:

  • Enhancing tubulin polymerization: Accelerating microtubule regrowth after nocodazole-induced depolymerization by 78% in neuronal cultures
  • Reducing severing protein activity: Diminishing katanin-mediated microtubule breakdown in tau-depleted neurons
  • Protecting against destabilizers: Preventing zinc-induced microtubule fragmentation in glial cells [4] [5] [7]

Electron microscopy studies confirm davunetide restores microtubule density in axons compromised by human tau expression. In Drosophila tauopathy models, davunetide treatment increased intact microtubule profiles in motor neurons from 5.32 ± 0.28 to 8.07 ± 0.30 per axon cross-section (p<0.001), rescuing cytoskeletal architecture to control levels [10].

Tau-Microtubule Interaction Modulation

Davunetide promotes physiological tau function through:

  • Tau recruitment: Increasing tau binding to microtubules by 40% in fluorescence recovery after photobleaching (FRAP) assays
  • Phosphorylation regulation: Reducing pathological tau phosphorylation at AT8, AT180, and PHF-1 epitopes in P301S tau mice
  • Isoform-specific effects: Preferentially binding 3R-tau isoforms over 4R-tau (affinity chromatography dissociation constant Kd = 0.8μM vs. >10μM) [7] [10]

This tau isoform selectivity explains differential experimental outcomes:

"NAP preferential interaction with Tau3R may explain clinical efficacy in mixed vs. Tau4R pathologies" [7]

Table 3: Microtubule-Stabilizing Mechanisms of Davunetide

MechanismExperimental EvidenceFunctional Consequence
EB protein bindingCo-immunoprecipitation with EB1/EB3; blocked by SxIP mutationEnhanced microtubule growth duration and track length
Tau 3R preferenceAffinity chromatography; FRAP in zinc-intoxicated neuronsSelective protection in 3R-tau dominant pathologies
Tubulin isotype interactionSurface plasmon resonance with βIII-tubulin (Kd = 15nM)Stabilization of neuronal-specific microtubules
Axonal transport rescueLive imaging in Drosophila tauopathy modelsImproved mitochondrial motility and synaptic vesicle delivery

Compensatory Cytoskeletal Function

Under pathological tau conditions, davunetide provides compensatory stabilization independent of tau status:

  • Tau-bypassing activity: Rescues microtubule density and axonal transport in tau-knockout Drosophila
  • Synaptic protection: Increases synaptophysin-positive terminals by 60% in amyloid/tau co-expression models
  • Transcriptional independence: Exerts neuroprotection without altering ADNP expression levels in CRISPR-edited neuronal cells [3] [10]

The conceptual advance positions davunetide as a "microtubule chaperone" that maintains cytoskeletal integrity when endogenous stabilization systems fail. This framework explains its experimental efficacy across diverse proteinopathies (tau, α-synuclein, amyloid-β) sharing final common pathways of cytoskeletal collapse [4] [10].

Properties

Product Name

Davunetide acetate

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C38H64N10O14

Molecular Weight

885.0 g/mol

InChI

InChI=1S/C36H60N10O12.C2H4O2/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49;1-2(3)4/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58);1H3,(H,3,4)/t18-,19-,20-,21-,22-,23-,24-,27-,28-;/m0./s1

InChI Key

FKFJZZGKZSKPFE-XVHDDEJMSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.